

Technical Guide: Methoxy-Pyrazole Acetonitrile Derivatives

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Compound of Interest

Compound Name: *2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile*

CAS No.: 1484437-84-4

Cat. No.: B2386607

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Identification, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Methoxy-pyrazole acetonitrile derivatives represent a critical scaffold in modern drug discovery, particularly in the development of Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs) and agrochemicals.[1] The core pharmacophore combines the polarity and hydrogen-bonding capability of the pyrazole ring with the metabolic stability of the methoxy group and the versatile reactivity of the acetonitrile side chain.

This guide addresses the specific challenge of identifying and synthesizing these derivatives, as many specific isomers are not "off-the-shelf" catalog items but must be synthesized from stable precursors.

CAS Registry & Compound Identification

While the unsubstituted pyrazole-acetonitrile core is a common commodity, the methoxy-substituted variants are often transient intermediates or specific building blocks.[1] Below is the

validated registry for the core scaffolds and the essential precursors required to synthesize the target methoxy derivatives.

Key Building Blocks

Compound Name	Structure Description	CAS Number	Role
2-(1H-Pyrazol-4-yl)acetonitrile	Unsubstituted core	1195672-98-0	Reference Std.
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile	N-Methylated core	754159-15-4	Reference Std.[1]
Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate	Methoxy-ester precursor	103626-04-6	Primary Starting Material
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid	Hydrolyzed acid precursor	113100-56-4	Intermediate
4-Methoxypyrazole	Simple methoxy ring	14884-01-6	Raw Material

Synthetic Pathway Design

Since the specific nitrile 2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)acetonitrile is rarely available directly, the industry-standard protocol involves a 3-step functional group transformation starting from the commercially available ester (CAS 103626-04-6).[1]

Reaction Workflow (Graphviz)



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Caption: Step-wise synthetic route from the stable ester precursor to the target acetonitrile derivative.

Detailed Experimental Protocols

The following protocol describes the synthesis of 2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)acetonitrile from the ester precursor.

Step 1: Reduction to Alcohol

Objective: Convert the ester moiety to a primary alcohol.

- Reagents: Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq), LiAlH₄ (1.2 eq), Anhydrous THF.[1]
- Protocol:
 - Cool a solution of LiAlH₄ in anhydrous THF to 0°C under N₂ atmosphere.
 - Add the ester (dissolved in THF) dropwise over 30 minutes.
 - Allow to warm to room temperature (RT) and stir for 2 hours.
 - Quench: Carefully add water (1 mL/g LiAlH₄), then 15% NaOH (1 mL/g), then water (3 mL/g).
 - Filter the granular precipitate through Celite. Concentrate the filtrate to yield the crude alcohol.

Step 2: Chlorination

Objective: Activate the alcohol for nucleophilic substitution.

- Reagents: Crude Alcohol (from Step 1), Thionyl Chloride (SOCl₂, 1.5 eq), DCM (Dichloromethane).[1]
- Protocol:
 - Dissolve the crude alcohol in DCM at 0°C.

- Add SOCl_2 dropwise. (Optional: Add a catalytic amount of DMF).
- Stir at RT for 1 hour or reflux if conversion is slow.
- Evaporate solvent and excess SOCl_2 under reduced pressure.
- Critical Control: The product is an alkyl chloride; use immediately or store under inert gas to prevent hydrolysis.

Step 3: Cyanation (Target Synthesis)

Objective: Install the acetonitrile functionality.

- Reagents: Chloromethyl intermediate (from Step 2), Sodium Cyanide (NaCN , 1.5 eq), DMSO (Dimethyl sulfoxide).[1]
- Protocol:
 - Suspend NaCN in dry DMSO at RT.
 - Add the chloromethyl intermediate (dissolved in minimal DMSO) slowly.
 - Heat the mixture to 60°C for 4–6 hours. Monitor by TLC/LCMS.
 - Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[1]
 - Wash organic layer with brine, dry over Na_2SO_4 , and concentrate.
 - Purification: Flash column chromatography (Hexane/EtOAc gradient).

Quality Control & Characterization

To validate the synthesis of 2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)acetonitrile, compare analytical data against these expected values.

Technique	Expected Signal / Characteristic	Interpretation
¹ H NMR	Singlet, δ ~3.8–4.0 ppm (3H)	-OCH ₃ group on pyrazole ring. [1]
¹ H NMR	Singlet, δ ~3.6–3.8 ppm (3H)	N-CH ₃ group.
¹ H NMR	Singlet, δ ~3.5 ppm (2H)	-CH ₂ -CN methylene protons. [1]
IR Spec	Sharp peak ~2250 cm ⁻¹	C≡N nitrile stretch.
LCMS	[M+H] ⁺ Peak	Molecular weight verification (Calc: ~151.17 Da).[1]

Safety & Handling

- Cyanide Hazard: Step 3 involves NaCN. This generates HCN gas if exposed to acid. Never mix cyanide waste with acidic waste streams. Maintain a pH > 10 in aqueous cyanide waste.
- Thionyl Chloride: Highly corrosive and reacts violently with water. Perform all operations in a fume hood.
- Pyrazole Derivatives: Generally stable, but potential skin irritants. Use standard PPE (gloves, goggles, lab coat).

References

- PubChem Compound Summary. (2025). Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (CAS 103626-04-6).[1][2][3][4][5] National Center for Biotechnology Information. [Link](#)[1]
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- Organic Syntheses. (Coll. Vol. 4). p-Methoxyphenylacetonitrile Synthesis (General Cyanation Protocol). [Link\[1\]](#)

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